(S)-3-Aminoquinuclidine dihydrochloride
Overview
Description
(S)-3-Aminoquinuclidine dihydrochloride is a compound that plays a significant role as a fragment in the synthesis of various 5-HT (serotonin) receptor ligands. The importance of this compound lies in its application in the development of pharmaceuticals that target serotonin receptors, which are implicated in numerous physiological processes and pathological conditions .
Synthesis Analysis
The synthesis of (S)-3-aminoquinuclidine involves a carbonation-based sequence starting with isonicotinic 14 C-acid. This precursor is transformed into α-bromoacetyl-[14 C] isonipecotic acid through the formation of a diazoketone intermediate. Subsequent intramolecular cyclization yields 3-quinuclidone-[3-14 C], a key intermediate. The final steps involve the conversion of this intermediate into a mixture of phenethylamine diastereomers, followed by carrier-free crystallization and hydrogenolysis to achieve the (S)-3-aminoquinuclidine enantiomer with greater than 99% optical purity .
Molecular Structure Analysis
The molecular structure of (S)-3-aminoquinuclidine is characterized by the presence of a quinuclidine skeleton, which is a bicyclic structure consisting of a six-membered ring fused to a three-membered ring. The amino group at the 3-position is crucial for its biological activity, as it is involved in the interaction with serotonin receptors. The synthesis process ensures that the (S)-enantiomer is obtained, which is important for the specificity of biological interactions .
Chemical Reactions Analysis
(S)-3-Aminoquinuclidine dihydrochloride can undergo various chemical reactions due to its functional groups. For instance, it can be used to synthesize pyrimido[5,4-b]quinuclidine derivatives through reactions with formamide, methyl isocyanate, and phenyl isothiocyanate. Additionally, the reaction of 2-ethoxycarbonyl-3-acetamido-2,3-dehydroquinuclidine with hydrazine hydrate leads to the formation of 7-hydroxypyrazolo[4,3-b]quinuclidine, demonstrating the compound's versatility in chemical transformations .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of (S)-3-aminoquinuclidine dihydrochloride are not detailed in the provided papers, it can be inferred that the compound's hydrochloride salt form would exhibit properties typical of hydrochloride salts, such as increased water solubility compared to the free base. The presence of the amino group would also suggest basic properties, allowing it to form salts with acids. The high optical purity mentioned indicates that the compound has been synthesized with a high degree of stereochemical control, which is critical for its intended use in pharmaceutical applications .
Scientific Research Applications
Directed Synthesis in Molybdates
A study investigated the reaction product composition and symmetry in the MoO3/3-aminoquinuclidine/H2O system. It involved synthesizing noncentrosymmetric molybdates using (S)-(-)-3-aminoquinuclidine dihydrochloride. This research highlights the use of (S)-3-aminoquinuclidine dihydrochloride in creating compounds with specific crystal structures and properties, such as second-harmonic generation activities (Veltman et al., 2006).
Synthesis of Serotonin Receptor Ligands
3-Aminoquinuclidine is a significant component in many serotonin receptor ligands. A study described the synthesis of (R) and (S) 3-aminoquinuclidine-[3-14C] enantiomers, demonstrating the chemical's importance in the development of compounds targeting serotonin receptors (Parnes & Shelton, 1996).
Synthesis of Octahydropyrrolo[2,3-c]pyridine Derivatives
An unexpected rearrangement of enantiomerically pure 3-aminoquinuclidine led to the formation of octahydropyrrolo[2,3-c]pyridine derivatives. This research provides a method for producing stereochemically defined isomers, which can be valuable in various chemical and pharmaceutical applications (Goljer et al., 2009).
Development of Thiourea Organocatalyst
Enantiopure thiourea organocatalyst based on (S)-3-aminoquinuclidine dihydrochloride was synthesized and tested in various reactions. This illustrates the compound's role in catalyzing chemical reactions, though with mediocre yields and low enantioselectivities (Rolava & Turks, 2015).
Synthesis of Anticholinesterase Drug
Aminostigmine, an anticholinesterase drug, involved the use of 3-aminoquinuclidine in its development. This drug passed through preliminary clinical testing, showcasing the chemical's application in creating new medicinal compounds (Prozorovskii et al., 2004).
Safety And Hazards
The safety and hazards associated with “(S)-3-Aminoquinuclidine dihydrochloride” are not directly mentioned in the search results. However, general safety measures for handling dihydrochloride compounds include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition4.
Future Directions
The future directions for “(S)-3-Aminoquinuclidine dihydrochloride” are not explicitly mentioned in the search results. However, there is ongoing research into the use of similar compounds for various applications. For instance, betahistine is undergoing clinical trials for the treatment of attention deficit hyperactivity disorder (ADHD)11. Additionally, the development of controlled drug delivery systems is a promising area of research for enhancing the therapeutic efficacy of pharmaceutical compounds12.
Please note that this information is based on the available search results and may not fully cover “(S)-3-Aminoquinuclidine dihydrochloride”. For a comprehensive understanding, further research and consultation with experts in the field may be necessary.
properties
IUPAC Name |
(3S)-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c8-7-5-9-3-1-6(7)2-4-9;;/h6-7H,1-5,8H2;2*1H/t7-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STZHBULOYDCZET-XCUBXKJBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@H](C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60500339 | |
Record name | (3S)-1-Azabicyclo[2.2.2]octan-3-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60500339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Aminoquinuclidine dihydrochloride | |
CAS RN |
119904-90-4 | |
Record name | (3S)-1-Azabicyclo[2.2.2]octan-3-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60500339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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